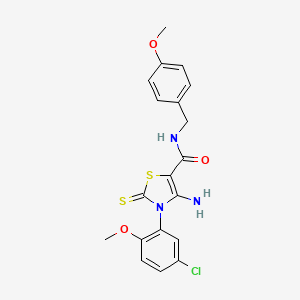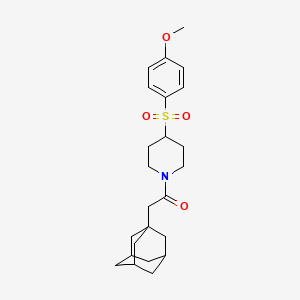
1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of monocyclic 1H-pyrrole-2,3-diones with arylamines, which leads to the addition of the amine at the C atom of the pyrroledione, forming 5-arylamino-3-hydroxy-1H-pyrrol-2(5H)-ones. Specifically, the reaction of isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates with anilines in chloroform at room temperature yields the corresponding isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[(Z)-phenyl(arylamino)methylidene]pyrrolidine-2-carboxylates in good yields. This reaction is a recyclization process and is a key step in the synthesis of these complex molecules .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been confirmed by X-ray diffraction (XRD) analysis. The XRD analysis provides detailed information about the crystal and molecular structure, which is crucial for understanding the properties and reactivity of the compound. The structure of the compound includes a pyrrolidine ring with a hydroxy group and a carboxylate group attached to it, as well as a phenyl(arylamino)methylene group .
Chemical Reactions Analysis
The chemical reactions described in the papers involve a recyclization mechanism, where the initial pyrroledione undergoes a transformation upon reaction with anilines to form a new pyrrolidine dione structure. This transformation is likely facilitated by the nucleophilic addition of the amine to the electrophilic center of the pyrroledione, followed by a series of bond rearrangements. The presence of the isopropyl group and the specific substituents on the pyrrolidine ring influence the reactivity and the outcome of the reaction .
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the compounds synthesized, we can infer that these properties are influenced by the functional groups present in the molecule. The hydroxy and carboxylate groups are likely to contribute to the compound's solubility in polar solvents, and the presence of the aromatic rings may affect its UV-Visible absorption characteristics. The molecular structure, confirmed by XRD, also suggests that the compounds may exhibit polymorphism, which can impact their melting points and stability .
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
Research has shown that derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, which include compounds related to 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid, demonstrate significant antiallergic activity. These compounds, particularly when bearing an isopropyl group, have shown superior activity to unsubstituted counterparts and exhibit remarkable efficacy even when administered orally (Nohara et al., 1985).
Synthesis Methods
Studies have focused on the synthesis of related pyrrolidin-1-oxyl fatty acids using methods like Michael addition and phase-transfer oxidation, highlighting the versatility of these methods in creating structurally diverse compounds (Hideg & Lex, 1984). Another study explored the catalyzed deconjugative esterification of related compounds, showcasing innovative approaches in the field of organic chemistry (Sano et al., 2006).
Antioxidant Activity
Recent research has synthesized novel derivatives containing the 5-oxopyrrolidine-3-carboxylic acid framework, which exhibited potent antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Recyclization Reactions
Studies have investigated the recyclization reactions of compounds like isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates, a process relevant to the synthesis and modification of compounds structurally related to this compound (Silaichev et al., 2008).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
For instance, certain derivatives of pyrrolidine have shown anticonvulsant activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related compound, 5-oxoproline, has been shown to be an important mediator of oxidative stress, and decreasing its concentration improves cardiac function post-myocardial infarction in mice .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-oxo-1-propan-2-yl-2-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-11(16)7-9(13(17)18)12(15)10-5-3-4-6-14-10/h3-6,8-9,12H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPGTPDRMJJFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)


![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)


![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)
![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)